molecular formula C38H58N2O6 B034291 Cbz-E-lcl CAS No. 104211-96-3

Cbz-E-lcl

Cat. No. B034291
CAS RN: 104211-96-3
M. Wt: 638.9 g/mol
InChI Key: XIVDICBERWSPRK-TXJNDFRHSA-N
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Description

Cbz-E-lcl, also known as carbazole-based electron-transporting materials, is a type of organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields, including optoelectronics and biochemistry. In

Mechanism of Action

The mechanism of action of Cbz-E-lcl is related to its electron-transporting properties. In OLEDs, this compound acts as an electron-transporting material, helping to transport electrons from the cathode to the emitting layer. In OSCs, this compound acts as an electron-accepting material, helping to extract electrons from the active layer. In bioimaging, this compound functions as a fluorescent probe, emitting light upon excitation by light of a specific wavelength.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is relatively stable under physiological conditions. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that this compound may have antioxidant properties and could potentially be used as a therapeutic agent for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cbz-E-lcl is its excellent electron-transporting properties, which make it an ideal material for use in optoelectronic devices. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient material for lab experiments. However, one limitation of this compound is its relatively low solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Cbz-E-lcl. One area of focus is the development of new synthesis methods for this compound and related compounds. Additionally, researchers are exploring the use of this compound in new applications, such as in the development of biosensors and as a therapeutic agent for oxidative stress-related diseases. Finally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of its potential uses and limitations.

Synthesis Methods

The synthesis of Cbz-E-lcl involves the reaction of carbazole with various electron-accepting groups. The most commonly used electron-accepting groups include cyano, nitro, and carboxylic acid groups. The reaction is typically carried out under mild conditions, and the resulting compound is purified through column chromatography.

Scientific Research Applications

Cbz-E-lcl has been extensively studied for its applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has been found to have excellent electron-transporting properties, which make it an ideal material for use in these devices. Additionally, this compound has been explored for its potential use as a fluorescent probe for bioimaging and as a catalyst for organic reactions.

properties

CAS RN

104211-96-3

Molecular Formula

C38H58N2O6

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1

InChI Key

XIVDICBERWSPRK-TXJNDFRHSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C

SMILES

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Canonical SMILES

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

synonyms

CBZ-E-LCL
N-alpha-CBZ-N-epsilon-lithocholyllysine
N-carbobenzoxy-N-lithocholyl-epsilon-lysine

Origin of Product

United States

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